2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
Scientific Research Applications
2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Its unique properties may be explored for developing new therapeutic agents, particularly in the field of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into binding sites of target proteins, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-1-[1-(5-chloropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
- 2-tert-butyl-1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
- 2-tert-butyl-1-[1-(5-methylpyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
Uniqueness
The presence of the fluorine atom in 2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole imparts unique electronic properties, enhancing its reactivity and stability compared to its analogs. This makes it particularly valuable in applications where specific electronic interactions are crucial .
Properties
Molecular Formula |
C20H21FN4O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C20H21FN4O/c1-20(2,3)19-23-16-6-4-5-7-17(16)25(19)15-11-24(12-15)18(26)13-8-14(21)10-22-9-13/h4-10,15H,11-12H2,1-3H3 |
InChI Key |
QNGIKIFHFASXEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC(=CN=C4)F |
Origin of Product |
United States |
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